molecular formula C13H18ClN3O2 B15352343 2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester

2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester

Cat. No.: B15352343
M. Wt: 283.75 g/mol
InChI Key: GWUKWCPRKBAVLB-UHFFFAOYSA-N
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Description

2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester is a chemical compound that belongs to the class of isonicotinic acid derivatives This compound is characterized by the presence of a chloro group at the 2-position and a 3,3-dimethylpiperazin-1-yl group at the 6-position of the isonicotinic acid core, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 6-position. This is followed by reduction to convert the nitro group to an amino group.

    Piperazine Introduction: The amino group is then reacted with 3,3-dimethylpiperazine under appropriate conditions to form the piperazinyl derivative.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with different functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroisonicotinic acid methyl ester: Lacks the piperazinyl group, making it less complex.

    6-(3,3-Dimethylpiperazin-1-yl)isonicotinic acid methyl ester:

    2-Chloro-6-(piperazin-1-yl)isonicotinic acid methyl ester: Similar structure but without the dimethyl groups on the piperazine ring.

Uniqueness

2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester is unique due to the presence of both the chloro and 3,3-dimethylpiperazin-1-yl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

methyl 2-chloro-6-(3,3-dimethylpiperazin-1-yl)pyridine-4-carboxylate

InChI

InChI=1S/C13H18ClN3O2/c1-13(2)8-17(5-4-15-13)11-7-9(12(18)19-3)6-10(14)16-11/h6-7,15H,4-5,8H2,1-3H3

InChI Key

GWUKWCPRKBAVLB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=NC(=CC(=C2)C(=O)OC)Cl)C

Origin of Product

United States

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